molecular formula C11H13ClFN B12993358 (S)-2-(3-Chloro-4-fluorobenzyl)pyrrolidine

(S)-2-(3-Chloro-4-fluorobenzyl)pyrrolidine

Cat. No.: B12993358
M. Wt: 213.68 g/mol
InChI Key: RTRJZLOZWRNYGH-VIFPVBQESA-N
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Description

(S)-2-(3-Chloro-4-fluorobenzyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-chloro-4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Chloro-4-fluorobenzyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzyl chloride and pyrrolidine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the pyrrolidine, which then reacts with 3-chloro-4-fluorobenzyl chloride to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and yield.

    Automated Purification Systems: Industrial processes often use automated systems for purification to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Chloro-4-fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-(3-Chloro-4-fluorobenzyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(3-Chloro-4-fluorobenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Chloro-4-fluorobenzyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-Chloro-4-fluorobenzylamine: A related compound with a primary amine group instead of a pyrrolidine ring.

    3-Chloro-4-fluorobenzyl chloride: The precursor used in the synthesis of (S)-2-(3-Chloro-4-fluorobenzyl)pyrrolidine.

Uniqueness

This compound is unique due to its chiral nature and the presence of both chloro and fluoro substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

(2S)-2-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H13ClFN/c12-10-7-8(3-4-11(10)13)6-9-2-1-5-14-9/h3-4,7,9,14H,1-2,5-6H2/t9-/m0/s1

InChI Key

RTRJZLOZWRNYGH-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)CC2=CC(=C(C=C2)F)Cl

Canonical SMILES

C1CC(NC1)CC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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